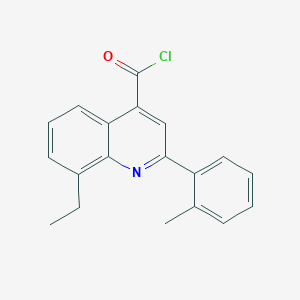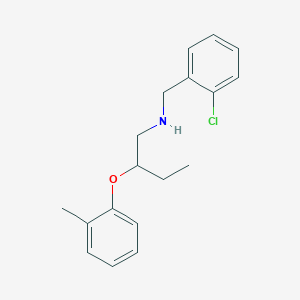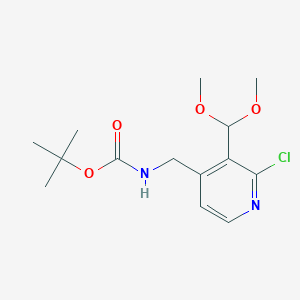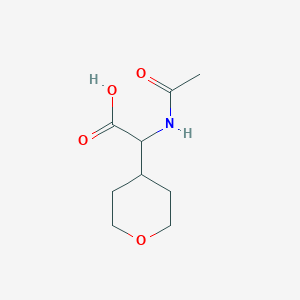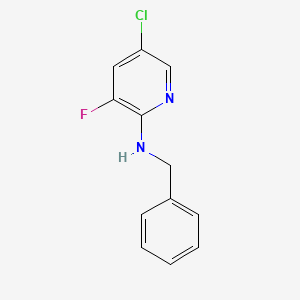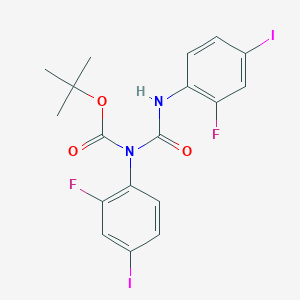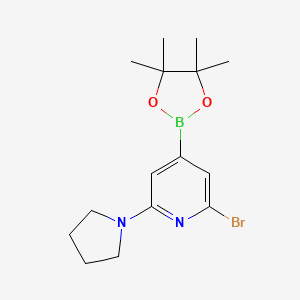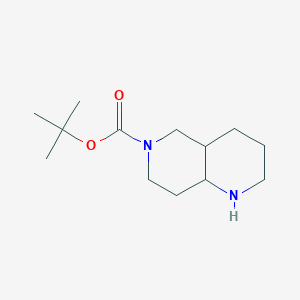
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by a tert-butyl ester group attached to a decahydro-1,6-naphthyridine core. Naphthyridines are heterocyclic compounds containing two nitrogen atoms within a fused bicyclic ring system, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the decahydro-1,6-naphthyridine core, which can be achieved through hydrogenation of 1,6-naphthyridine. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylating agents under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation, while automated systems ensure precise control over reaction parameters like temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the ester group into alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, amines, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. Naphthyridine derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents. The tert-butyl ester group can enhance the compound’s bioavailability and stability, making it a valuable candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity make it suitable for applications in the production of polymers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Decahydro-1,6-naphthyridine: Lacks the tert-butyl ester group, resulting in different reactivity and applications.
tert-Butyl 1,6-naphthyridine-6-carboxylate: Contains a similar ester group but lacks the decahydro structure, affecting its stability and biological activity.
Uniqueness
tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the decahydro core and the tert-butyl ester group enhances its versatility in various applications .
Propiedades
Número CAS |
616875-90-2 |
|---|---|
Fórmula molecular |
C13H24N2O2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
tert-butyl (4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Clave InChI |
WHVRANRQYMSGMH-MNOVXSKESA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCCN2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


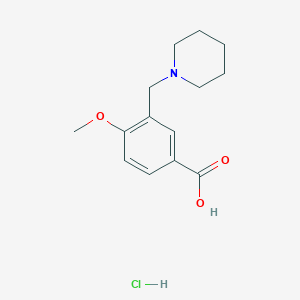

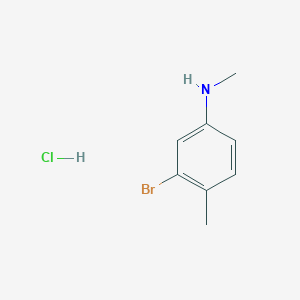
![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)
